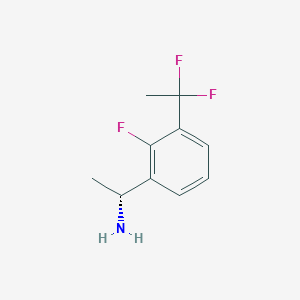
(R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of fluorine atoms and a difluoroethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and 1,1-difluoroethane.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its fluorinated groups may enhance its binding affinity and selectivity.
Medicine
In medicine, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The presence of fluorine atoms may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine: The non-chiral version of the compound.
1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)propan-1-amine: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both difluoroethyl and fluorophenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
(1R)-1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13/h3-6H,14H2,1-2H3/t6-/m1/s1 |
Clave InChI |
LRBFGJRTQFOYRY-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)C(C)(F)F)F)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)C(C)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
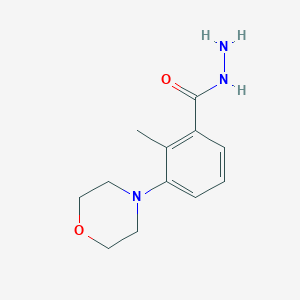
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
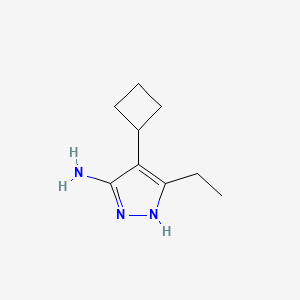
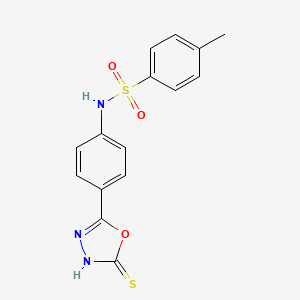
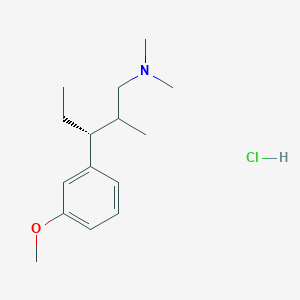
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
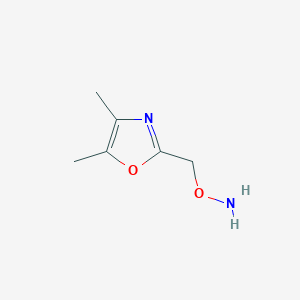
![2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile](/img/structure/B11764148.png)

![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)


![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)
